molecular formula C15H11ClN4O B4031995 5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4031995
M. Wt: 298.73 g/mol
InChI Key: KIIANFDRGBARDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazolopyrimidine core, which is fused with a furan ring and substituted with a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazolopyrimidine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-(4-CHLORO-PHENYL)-FURAN-2-YLMETHYLENE)-PYRIMIDINE-2,4,6-TRIONE
  • (2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid

Uniqueness

5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-chlorophenyl)-7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-11-5-3-10(4-6-11)12-8-13(14-2-1-7-21-14)20-15(19-12)17-9-18-20/h1-9,13H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIANFDRGBARDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
5-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

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